(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the trifluoromethylation of phenolic compounds followed by reduction. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in the trifluoromethylation step can significantly improve the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property can facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
(1R)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R)-1-[2-(difluoromethoxy)phenyl]ethan-1-ol: Contains a difluoromethoxy group, leading to different chemical properties.
(1R)-1-[2-(fluoromethoxy)phenyl]ethan-1-ol: Features a fluoromethoxy group, which can affect its reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol imparts unique properties such as increased stability, lipophilicity, and reactivity compared to its analogs. These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1R)-1-[2-(trifluoromethoxy)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOXLMRGAQEYMM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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